5-Amino-4-cyclopropoxypicolinonitrile
Description
5-Amino-4-cyclopropoxypicolinonitrile is a pyridine-based nitrile derivative characterized by a nitrile group at position 2, an amino group at position 5, and a cyclopropoxy substituent at position 4. Its molecular formula is C₉H₁₁N₃O, with a calculated molecular weight of 177.2 g/mol.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-amino-4-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9N3O/c10-4-6-3-9(8(11)5-12-6)13-7-1-2-7/h3,5,7H,1-2,11H2 |
InChI Key |
HJRJLNQRMIIPLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC(=C2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-cyclopropoxypicolinonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of the amino and cyclopropoxy groups can be achieved through a series of substitution and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-cyclopropoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted picolinonitriles, amines, and other heterocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-4-cyclopropoxypicolinonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-4-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 5-Amino-4-cyclopropoxypicolinonitrile with related compounds:
Key Observations:
- Electronic Effects: The cyclopropoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in 6-Amino-5-nitropicolinonitrile. This difference likely impacts reactivity in cross-coupling reactions or interactions with biological targets.
- Safety Profile: Nitro-containing derivatives (e.g., 6-Amino-5-nitropicolinonitrile) require stringent safety protocols due to explosion risks, whereas amino- and ether-substituted compounds are generally safer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
